(5E)-5-[(2,4-dichlorophenyl)methylidene]-3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
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Overview
Description
The compound (5E)-5-[(2,4-dichlorophenyl)methylidene]-3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a thiazolidinone derivative. Thiazolidinones are a class of heterocyclic compounds containing a thiazolidine ring, which is a five-membered ring with sulfur and nitrogen atoms. This particular compound is characterized by the presence of a dichlorophenyl group and a methylphenyl group, making it a molecule of interest in various fields of research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[(2,4-dichlorophenyl)methylidene]-3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 2,4-dichlorobenzaldehyde with 3-(3-methylphenyl)-2-thioxothiazolidin-4-one. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by cooling and crystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed for reduction.
Substitution: Reagents such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are used under controlled conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5E)-5-[(2,4-dichlorophenyl)methylidene]-3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential antimicrobial, antifungal, and antiviral properties. Its ability to interact with biological macromolecules makes it a candidate for drug development and therapeutic applications.
Medicine
In medicine, the compound is investigated for its potential as an anti-inflammatory and anticancer agent. Its interactions with specific enzymes and receptors are of particular interest in the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of (5E)-5-[(2,4-dichlorophenyl)methylidene]-3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(5E)-5-(3,4-dimethoxybenzylidene)-6-oxo-5,6-dihydro-1,3-thiazolo[3,2-b][1,2,4]triazol-2-yl-2-naphthyl acetate: This compound shares a similar thiazolidinone core but with different substituents, leading to distinct chemical and biological properties.
2-fluorodeschloroketamine: Although structurally different, this compound is another example of a heterocyclic compound with potential biological activities.
Uniqueness
The uniqueness of (5E)-5-[(2,4-dichlorophenyl)methylidene]-3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one lies in its specific combination of substituents, which confer unique chemical reactivity and biological activity. Its dichlorophenyl and methylphenyl groups contribute to its distinct properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H11Cl2NOS2 |
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Molecular Weight |
380.3 g/mol |
IUPAC Name |
(5E)-5-[(2,4-dichlorophenyl)methylidene]-3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H11Cl2NOS2/c1-10-3-2-4-13(7-10)20-16(21)15(23-17(20)22)8-11-5-6-12(18)9-14(11)19/h2-9H,1H3/b15-8+ |
InChI Key |
MRAFBBKHKWZRAA-OVCLIPMQSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=O)/C(=C\C3=C(C=C(C=C3)Cl)Cl)/SC2=S |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)SC2=S |
Origin of Product |
United States |
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